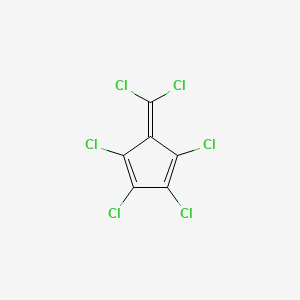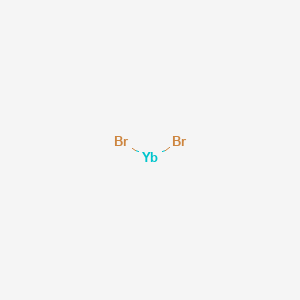
Ytterbium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium dibromide is an inorganic compound with the chemical formula YbBr₂. It is a rare-earth metal halide and is known for its unique properties and applications in various fields of science and industry. This compound is typically found in a solid state and has a molecular weight of 332.862 g/mol .
Méthodes De Préparation
Ytterbium dibromide can be synthesized through the reduction of ytterbium(III) bromide with hydrogen at elevated temperatures. The reaction typically occurs at temperatures ranging from 500 to 600°C: [ 2 \text{YbBr}_3 + \text{H}_2 \rightarrow 2 \text{YbBr}_2 + 2 \text{HBr} ] .
Analyse Des Réactions Chimiques
Ytterbium dibromide undergoes various chemical reactions, including:
Reduction: this compound can be reduced to ytterbium metal and hydrogen bromide.
Oxidation: It can be oxidized to ytterbium(III) bromide.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common reagents and conditions used in these reactions include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation. The major products formed from these reactions are ytterbium metal, ytterbium(III) bromide, and hydrogen bromide .
Applications De Recherche Scientifique
Ytterbium dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other ytterbium compounds.
Biology: Ytterbium compounds, including this compound, are used in biological research for their unique properties.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which ytterbium dibromide exerts its effects involves its ability to participate in redox reactions. This compound can act as a reducing agent, donating electrons to other compounds. This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved in these reactions depend on the specific application and the compounds it interacts with .
Comparaison Avec Des Composés Similaires
Ytterbium dibromide can be compared with other ytterbium halides, such as ytterbium(III) bromide (YbBr₃) and ytterbium(II) iodide (YbI₂). While all these compounds share similar chemical properties due to the presence of ytterbium, they differ in their oxidation states and reactivity. This compound (YbBr₂) is in the +2 oxidation state, whereas ytterbium(III) bromide (YbBr₃) is in the +3 oxidation state. This difference in oxidation state affects their reactivity and applications .
Similar compounds include:
- Ytterbium(III) bromide (YbBr₃)
- Ytterbium(II) iodide (YbI₂)
- Ytterbium(III) chloride (YbCl₃)
- Ytterbium(III) fluoride (YbF₃) .
Propriétés
Numéro CAS |
25502-05-0 |
|---|---|
Formule moléculaire |
Br2Yb |
Poids moléculaire |
332.85 g/mol |
Nom IUPAC |
dibromoytterbium |
InChI |
InChI=1S/2BrH.Yb/h2*1H;/q;;+2/p-2 |
Clé InChI |
JLLHSFOQJNVQCV-UHFFFAOYSA-L |
SMILES canonique |
Br[Yb]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


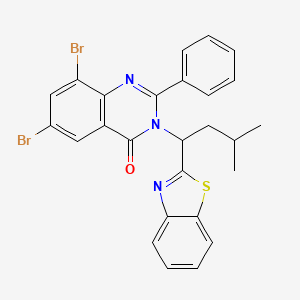
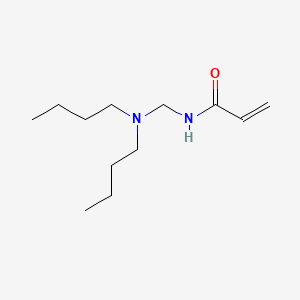


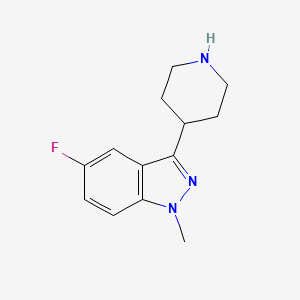
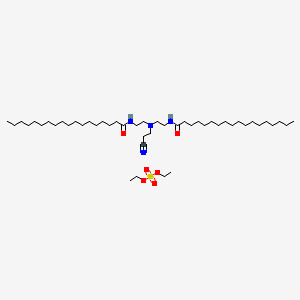
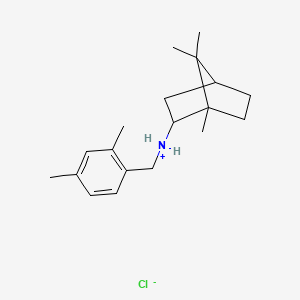
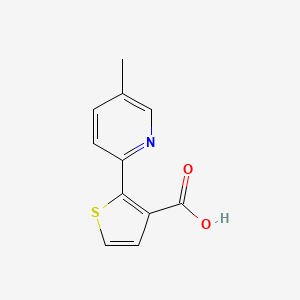
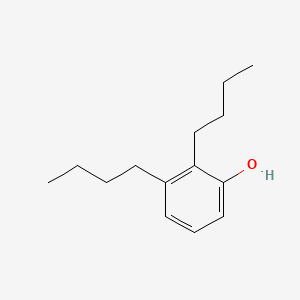
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)

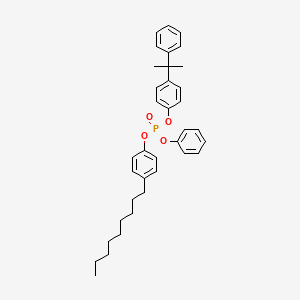
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
